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molecular formula C18H26N2O B5918071 (4-Benzylpiperazin-1-yl)(cyclohexyl)methanone

(4-Benzylpiperazin-1-yl)(cyclohexyl)methanone

Cat. No. B5918071
M. Wt: 286.4 g/mol
InChI Key: CGLYCBZRDCCZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04492698

Procedure details

To a solution of 21.2 g (0.12 mole) of 1-benzylpiperazine in 100 ml of CHCl3 was added dropwise over a period of 30 minutes a solution of 15.0 g (0.10 mole) of cyclohexanecarbonyl chloride in 50 ml of CHCl3. The mixture was allowed to stand at room temperature during 45 minutes and was made basic with 5 g of sodium hydroxide in 50 ml of water. The nonaqueous layer was separated, dried over sodium sulphate and concentrated. The residue was distilled b.p. 150°-56° C. at 0.1-0.2 mmHg to give 21.2 g of 1-cyclohexanecarbonyl-4-benzylpiperazine.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:14]1([C:20](Cl)=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[OH-].[Na+]>C(Cl)(Cl)Cl.O>[CH:14]1([C:20]([N:11]2[CH2:12][CH2:13][N:8]([CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH2:9][CH2:10]2)=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
15 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The nonaqueous layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled b.p. 150°-56° C. at 0.1-0.2 mmHg

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(CCCCC1)C(=O)N1CCN(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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